molecular formula C14H11N3O B8582715 N1-(3-cyanobenzoyl)-1,2-benzenediamine

N1-(3-cyanobenzoyl)-1,2-benzenediamine

Cat. No. B8582715
M. Wt: 237.26 g/mol
InChI Key: FSYCEQIQANEUFP-UHFFFAOYSA-N
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Patent
US06605626B2

Procedure details

A mixture of N-(3-cyanobenzoyl)-2-nitroaniline (1.0 g, 3.7 mmol), 10% palladium-on-carbon, and ethyl acetate (250 mL) was hydrogenated at one atmospheric pressure for 30 min. The mixture was filtered through diatomaceous earth and concentrated in vauco. Chromatography (silica gel, 50% ethyl acetate/50% hexanes) of the residue yielded 630 mg (72%) of the title compound as a yellow solid, mp 197-200° C.
Name
N-(3-cyanobenzoyl)-2-nitroaniline
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Yield
72%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[C:5]([CH:18]=[CH:19][CH:20]=1)[C:6]([NH:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[N+:15]([O-])=O)=[O:7])#[N:2]>[Pd].C(OCC)(=O)C>[C:1]([C:3]1[CH:4]=[C:5]([CH:18]=[CH:19][CH:20]=1)[C:6]([NH:8][C:9]1[C:10]([NH2:15])=[CH:11][CH:12]=[CH:13][CH:14]=1)=[O:7])#[N:2]

Inputs

Step One
Name
N-(3-cyanobenzoyl)-2-nitroaniline
Quantity
1 g
Type
reactant
Smiles
C(#N)C=1C=C(C(=O)NC2=C(C=CC=C2)[N+](=O)[O-])C=CC1
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through diatomaceous earth
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vauco

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(#N)C=1C=C(C(=O)NC=2C(=CC=CC2)N)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 630 mg
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 71.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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